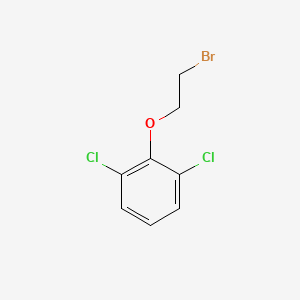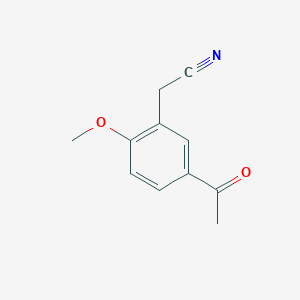
5-(2-Thienylthio)thiophene-2-sulfonamide
Overview
Description
5-(2-Thienylthio)thiophene-2-sulfonamide is a chemical compound with the molecular formula C8H7NO2S4 . It is a member of thiophenes, which are an important group in therapeutic applications .
Synthesis Analysis
Thiophene-based sulfonamides, including 5-(2-Thienylthio)thiophene-2-sulfonamide, have been synthesized and studied for their inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of 5-(2-Thienylthio)thiophene-2-sulfonamide consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 4 sulfur atoms . The average mass of the molecule is 277.407 Da .Chemical Reactions Analysis
Thiophene-based sulfonamides, including 5-(2-Thienylthio)thiophene-2-sulfonamide, have shown potent inhibition effects on both carbonic anhydrase I and II isoenzymes at very small concentrations .Physical And Chemical Properties Analysis
The molecular weight of 5-(2-Thienylthio)thiophene-2-sulfonamide is 277.40700. It has a density of 1.65g/cm3 and a boiling point of 512.4ºC at 760 mmHg .Scientific Research Applications
Organic Semiconductor Development
Thiophene derivatives are pivotal in the advancement of organic semiconductors5-(2-Thienylthio)thiophene-2-sulfonamide can be utilized in the synthesis of organic field-effect transistors (OFETs) due to its stable thiophene core, which is essential for high-performance semiconductors .
OLED Fabrication
In the field of material science, thiophene-based molecules contribute significantly to the fabrication of organic light-emitting diodes (OLEDs). The compound’s molecular structure allows for efficient energy transfer, making it suitable for use in OLED components .
Corrosion Inhibition
Industrial chemistry benefits from thiophene derivatives as corrosion inhibitors. The sulfonamide group in 5-(2-Thienylthio)thiophene-2-sulfonamide can be tailored to bind to metal surfaces, providing protection against corrosion .
Anti-Inflammatory Applications
Thiophene derivatives are known for their anti-inflammatory properties. As such, 5-(2-Thienylthio)thiophene-2-sulfonamide could be explored for its efficacy in reducing inflammation, potentially leading to the development of new anti-inflammatory drugs .
Antimicrobial Activity
The structural framework of thiophene is conducive to antimicrobial activity. Research could investigate the use of 5-(2-Thienylthio)thiophene-2-sulfonamide in creating new antimicrobial agents to combat resistant strains of bacteria .
Mechanism of Action
properties
IUPAC Name |
5-thiophen-2-ylsulfanylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S4/c9-15(10,11)8-4-3-7(14-8)13-6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARFWFATPFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381233 | |
| Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienylthio)thiophene-2-sulfonamide | |
CAS RN |
63033-64-7 | |
| Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(2-Thienylthio)thiophene-2-sulfonamide interact with lactoperoxidase and what are the downstream effects?
A1: The research indicates that 5-(2-Thienylthio)thiophene-2-sulfonamide acts as a competitive inhibitor of bovine milk lactoperoxidase (LPO). [] This means it competes with the natural substrate for binding to the enzyme's active site. The study demonstrated a strong inhibitory effect with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. [] While the exact mechanism wasn't fully elucidated in this study, competitive inhibition suggests that this compound directly blocks LPO from catalyzing its usual reactions, potentially affecting its antimicrobial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)







![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)